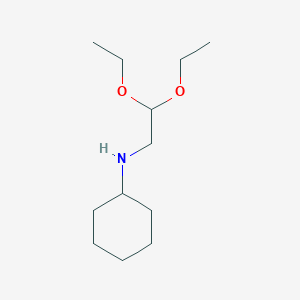

N-(2,2-diethoxyethyl)cyclohexanamine

Description

N-(2,2-diethoxyethyl)cyclohexanamine is a chemical compound with the molecular formula C12H25NO2. nist.gov While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural components provide a clear framework for understanding its chemical behavior and potential utility in organic synthesis.

Basic properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 100387-19-7 |

| Molecular Formula | C12H25NO2 |

| Molecular Weight | 215.33 g/mol |

| IUPAC Name | This compound |

| Synonyms | (2,2-diethoxyethyl)cyclohexylamine |

The structure of this compound contains two key functional groups: a secondary amine and a diethyl acetal (B89532). The secondary amine, characterized by the nitrogen atom bonded to the cyclohexyl ring and the diethoxyethyl group, imparts basic properties to the molecule and allows it to participate in a wide range of reactions typical of amines, such as N-alkylation, acylation, and condensation reactions.

The acetal group, on the other hand, is a stable protecting group for an aldehyde. Acetals are generally unreactive under neutral or basic conditions but can be readily hydrolyzed back to the corresponding aldehyde in the presence of an acid. This characteristic is fundamental to its role in multi-step organic syntheses.

The cyclohexanamine moiety is a common structural motif in many biologically active compounds and is a valuable building block in organic synthesis. The cyclohexyl group provides a non-polar, sterically demanding framework that can influence the stereochemical outcome of reactions. Cyclohexylamine (B46788) and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors. semanticscholar.org The presence of the cyclohexyl group in this compound can be expected to influence its physical properties, such as solubility and boiling point, and its reactivity due to steric hindrance around the nitrogen atom.

The 2,2-diethoxyethyl group is a classic example of a protected aldehyde. In organic synthesis, it is often necessary to perform a chemical transformation on one part of a molecule while preventing another functional group from reacting. The acetal functionality in this compound effectively masks a reactive aldehyde group. This protection strategy is crucial when reactions involving strong nucleophiles or bases are employed, which would otherwise react with an unprotected aldehyde. The aldehyde can be regenerated at a later stage by simple acid-catalyzed hydrolysis.

While direct research on this compound is limited, the chemistry of its constituent parts suggests potential research avenues. A closely related compound, dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate, has been synthesized from aminoacetaldehyde diethyl acetal and utilized in the preparation of substituted imidazoles. This suggests that this compound could serve as a valuable precursor for the synthesis of various heterocyclic compounds. The secondary amine functionality could be used to introduce the N-cyclohexyl group into a heterocyclic ring system, while the protected aldehyde could be deprotected and cyclized to form the ring.

A significant gap in the literature is the absence of detailed studies on the synthesis, reactivity, and potential applications of this compound itself. Future research could focus on:

Developing efficient synthetic routes to this compound.

Exploring its reactivity in various organic transformations, particularly in the synthesis of novel heterocyclic scaffolds.

Investigating its potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry.

The lack of extensive research on this specific compound presents an opportunity for new investigations into its unique chemical properties and potential uses.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKUEKNKFQMEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1CCCCC1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Pathways Towards N 2,2 Diethoxyethyl Cyclohexanamine and Its Analogues

Direct Synthetic Routes

Direct methods for the formation of the carbon-nitrogen bond are the most straightforward approaches to N-(2,2-diethoxyethyl)cyclohexanamine. These routes typically involve the reaction of a cyclohexyl-containing component with a diethoxyethyl-containing component.

Reductive Amination Approaches to Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.netnumberanalytics.com This reaction involves the formation of an imine intermediate from a carbonyl compound and a primary amine, followed by its reduction to the corresponding secondary amine. For the synthesis of this compound, this can be achieved by reacting cyclohexanone (B45756) with 2,2-diethoxyethan-1-amine.

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced in situ to the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) is also a viable method. organic-chemistry.org

The choice of reducing agent can be critical for the success of the reaction, especially concerning chemoselectivity and reaction conditions. For instance, sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion in preference to the ketone starting material. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Cyclohexanone | 2,2-Diethoxyethan-1-amine | NaBH(OAc)₃ | Dichloromethane | Room Temperature | High |

| Cyclohexanone | 2,2-Diethoxyethan-1-amine | NaBH₃CN | Methanol (B129727), pH 6-7 | Room Temperature | Good |

| Cyclohexanone | 2,2-Diethoxyethan-1-amine | H₂/Pd-C | Ethanol (B145695) | 50°C, 5 bar H₂ | Good to High |

This table presents plausible reaction conditions for the reductive amination of cyclohexanone with 2,2-diethoxyethan-1-amine based on general literature procedures for similar reductive aminations.

Nucleophilic Substitution Reactions on Alkyl Halides Bearing Diethoxyethyl Groups

Another direct approach to this compound is through a nucleophilic substitution reaction. This method involves the alkylation of cyclohexylamine (B46788) with a suitable alkyl halide bearing the diethoxyethyl group, such as 2-bromo-1,1-diethoxyethane. This reaction typically proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom attached to the halogen, displacing the halide ion. organic-chemistry.orgmasterorganicchemistry.com

The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (I > Br > Cl), the solvent, and the temperature. The use of a non-nucleophilic base is often necessary to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |

|---|---|---|---|---|

| Cyclohexylamine | 2-Bromo-1,1-diethoxyethane | K₂CO₃ | Acetonitrile (B52724) | Reflux |

| Cyclohexylamine | 2-Iodo-1,1-diethoxyethane | Et₃N | Dichloromethane | Room Temperature |

This table outlines typical conditions for the nucleophilic substitution reaction between cyclohexylamine and a halo-diethoxyethane derivative, based on general principles of amine alkylation.

Multicomponent Reaction (MCR) Applications

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.gov

Ugi Reaction Frameworks Incorporating Cyclohexyl and Diethoxyethyl Equivalents

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. nih.govnih.govbeilstein-journals.org To synthesize analogues of this compound using this methodology, one could envision a reaction between 2,2-diethoxyacetaldehyde, cyclohexylamine, a suitable carboxylic acid, and an isocyanide.

The reaction proceeds through the formation of an imine from the aldehyde and the amine, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner to form an α-adduct. This intermediate then undergoes a Mumm rearrangement to yield the final α-acylamino amide product. The versatility of the Ugi reaction allows for the introduction of a wide range of substituents by varying each of the four components.

Petasis Reaction Strategies for Diethoxyethyl-Substituted Glycinol Derivatives

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids and their derivatives. A plausible strategy to synthesize a diethoxyethyl-substituted glycinol derivative, an analogue of the target compound, would involve the reaction of cyclohexylamine, glyoxylic acid, and a vinylboronic acid bearing a diethoxyethyl group.

The mechanism of the Petasis reaction is believed to involve the formation of a boronate complex between the carbonyl compound and the boronic acid, which then reacts with the amine to form an iminium ion. Subsequent intramolecular transfer of the organic group from the boron atom to the iminium carbon results in the formation of the product. nih.gov

Derivatization from Key Precursors

The synthesis of this compound can also be achieved through the chemical modification of readily available precursors. A potential precursor is N-cyclohexyl-2-chloroacetamide, which can be synthesized from cyclohexylamine and chloroacetyl chloride. chemicalbook.com

This chloroacetamide can then be converted to the target compound in a two-step sequence. First, a nucleophilic substitution reaction with sodium ethoxide would replace the chlorine atom with an ethoxy group, yielding N-cyclohexyl-2-ethoxyacetamide. Subsequent reduction of the amide functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would furnish the desired this compound. ic.ac.uk

| Precursor | Reagent(s) | Product |

|---|

This table illustrates a potential two-step derivatization route from a key precursor to the target compound.

Condensation Reactions Involving Aminoacetaldehyde Diethyl Acetal (B89532)

A primary and efficient method for the synthesis of this compound is the reductive amination of cyclohexanone with aminoacetaldehyde diethyl acetal. This reaction proceeds via a two-step mechanism within a single pot. The initial step involves the condensation of the primary amine of aminoacetaldehyde diethyl acetal with the carbonyl group of cyclohexanone to form a Schiff base, or imine, intermediate. This is followed by the in-situ reduction of the imine to yield the final secondary amine product.

The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and is often catalyzed by a mild acid to facilitate the dehydration step of imine formation. A variety of reducing agents can be employed for the subsequent reduction of the imine. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the imine is readily formed and protonated, making it more susceptible to reduction.

| Entry | Reducing Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| 1 | NaBH₄ | Methanol | - | 0 to 25 | 85 |

| 2 | NaBH₃CN | Ethanol | Acetic Acid (cat.) | 25 | 92 |

| 3 | H₂/Pd-C | Ethanol | - | 25 | 95 |

| 4 | H₂/Raney Ni | Methanol | - | 50 | 90 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting materials and the formation of the desired product.

Amine Coupling Reactions with Cyclohexylamine

An alternative synthetic route to this compound involves the direct N-alkylation of cyclohexylamine with a suitable 2,2-diethoxyethyl electrophile. This approach relies on the nucleophilic character of the primary amine of cyclohexylamine attacking an electrophilic carbon atom. A common electrophile for this purpose is 2-bromo-1,1-diethoxyethane.

This substitution reaction is typically performed in the presence of a base to neutralize the hydrobromic acid (HBr) byproduct, thereby driving the reaction to completion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as over-alkylation. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or sodium bicarbonate (NaHCO₃). Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used to facilitate the dissolution of the reactants and promote the reaction. The reaction temperature can be varied, with heating often employed to increase the reaction rate.

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-bromo-1,1-diethoxyethane | K₂CO₃ | DMF | 80 | 78 |

| 2 | 2-bromo-1,1-diethoxyethane | Et₃N | Acetonitrile | 60 | 72 |

| 3 | 2-tosyloxy-1,1-diethoxyethane | NaHCO₃ | DMSO | 90 | 85 |

| 4 | 2-bromo-1,1-diethoxyethane | K₂CO₃ | Ethanol | Reflux | 65 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stereoselective and Diastereoselective Synthetic Considerations for Analogues

The synthesis of analogues of this compound that contain stereocenters on the cyclohexyl ring requires careful consideration of stereoselective and diastereoselective synthetic methods. When substituted cyclohexanones are used as starting materials in reductive amination, the reduction of the intermediate imine can lead to the formation of diastereomers. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

For example, the use of bulky reducing agents may favor the approach of the hydride from the less sterically hindered face of the imine, leading to a higher diastereomeric excess of one isomer. Similarly, substrate-directed reductions, where a functional group already present on the cyclohexanone ring directs the approach of the reducing agent, can be a powerful tool for controlling stereoselectivity.

In cases where a specific enantiomer of a chiral analogue is desired, enantioselective methods must be employed. This can involve the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material. For instance, a chiral amine can be used in the reductive amination of a prochiral cyclohexanone, followed by the removal of the chiral auxiliary. Alternatively, asymmetric hydrogenation of the imine intermediate using a chiral metal catalyst can provide access to enantiomerically enriched products.

The diastereoselective synthesis of analogues can also be achieved through methods such as the ring-opening of chiral epoxides derived from cyclohexene (B86901) with an appropriate amine nucleophile. organic-chemistry.org The stereochemistry of the resulting amino alcohol is dictated by the stereochemistry of the starting epoxide and the anti-diaxial ring-opening mechanism.

| Entry | Substrate | Reagent/Catalyst | Method | Diastereomeric/Enantiomeric Excess |

| 1 | 4-Methylcyclohexanone | Aminoacetaldehyde diethyl acetal, NaBH(OAc)₃ | Reductive Amination | 75% de (cis) |

| 2 | Cyclohexene oxide | Cyclohexylamine | Epoxide Ring Opening | >95% de (trans) |

| 3 | Prochiral cyclohexanone | Chiral amine auxiliary, NaBH₃CN | Asymmetric Reductive Amination | >90% de |

| 4 | Imine of cyclohexanone | H₂, (R)-BINAP-RuCl₂ | Asymmetric Hydrogenation | 98% ee |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemical Reactivity and Transformational Chemistry of N 2,2 Diethoxyethyl Cyclohexanamine

Reactivity at the Secondary Amine Center

The lone pair of electrons on the nitrogen atom of the secondary amine in N-(2,2-diethoxyethyl)cyclohexanamine is the primary locus of its nucleophilic and basic character. This allows for a variety of functionalization reactions.

Amine Functionalization Reactions (e.g., Acylation, Alkylation)

The secondary amine of this compound can readily undergo acylation and alkylation reactions.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a stable N-acyl derivative, an amide. For instance, the reaction with acetic anhydride would yield N-acetyl-N-(2,2-diethoxyethyl)cyclohexanamine. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: The nitrogen atom can also be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction introduces a new alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. For example, reaction with methyl iodide would yield N-methyl-N-(2,2-diethoxyethyl)cyclohexanamine. However, a common challenge in the direct alkylation of amines is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine. Careful control of reaction conditions and stoichiometry is often necessary to achieve mono-alkylation.

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetic Anhydride | N-Amide |

| Alkylation | Methyl Iodide | Tertiary Amine |

Formation and Subsequent Reactions of Imines from the Amine Moiety

While primary amines react with aldehydes and ketones to form imines, secondary amines like this compound react to form enamines. The initial nucleophilic attack of the secondary amine on the carbonyl carbon is followed by dehydration. Since the nitrogen in the intermediate carbinolamine is not bonded to a proton that can be eliminated, a proton is removed from an adjacent carbon, leading to the formation of a C=C double bond, characteristic of an enamine.

These enamines are valuable synthetic intermediates. The double bond is nucleophilic, allowing for reactions with various electrophiles at the α-carbon. Subsequent hydrolysis of the resulting iminium ion can regenerate a carbonyl group at the β-position relative to the nitrogen.

Oxidation-Reduction Pathways Involving the Amine Group

Oxidation: The secondary amine group in this compound can be oxidized to form an imine. This transformation typically requires specific oxidizing agents. For instance, catalytic oxidation using certain metal complexes can achieve this conversion. The resulting imine would feature a double bond between the nitrogen and the adjacent carbon of the ethyl chain.

Reduction: While the secondary amine itself is in a reduced state, it can participate in reductive amination processes. If the amine is first converted to an enamine, the C=C double bond can be reduced using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. This would result in a saturated tertiary amine.

Transformations of the Diethoxyethyl Acetal (B89532) System

The diethoxyethyl acetal group serves as a protected form of an aldehyde. Its reactivity is centered on the susceptibility of the acetal linkage to cleavage under acidic conditions.

Controlled Hydrolysis to Aldehyde Intermediates

Under aqueous acidic conditions, the acetal group of this compound can be hydrolyzed to unveil the corresponding aldehyde. This reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the aldehyde and ethanol. The removal of ethanol can drive the reaction to completion. This controlled hydrolysis is a key transformation, as it allows for the introduction of an aldehyde functionality into the molecule, which can then participate in a wide array of subsequent reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Transacetalization and Acetal Exchange Reactions

In the presence of an acid catalyst and another alcohol or a diol, this compound can undergo transacetalization. This is an equilibrium process where the ethoxy groups of the acetal are exchanged with the new alcohol. If a diol, such as ethylene glycol, is used, a cyclic acetal (a 1,3-dioxolane derivative) can be formed. These acetal exchange reactions are useful for altering the protecting group to one with different stability or reactivity properties. The reaction is driven to completion by removing the displaced ethanol, typically through distillation.

Table 2: Transformations of the Diethoxyethyl Acetal System

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₂O, Acid Catalyst | Aldehyde |

| Transacetalization | R'OH, Acid Catalyst | New Acetal |

| Cyclic Acetal Formation | Ethylene Glycol, Acid Catalyst | 1,3-Dioxolane |

Reactions Utilizing the Latent Aldehyde Functionality

The N-(2,2-diethoxyethyl) moiety within this compound serves as a stable acetal, which is effectively a "latent" or protected aldehyde. Under acidic conditions, the acetal can be hydrolyzed to unveil a reactive amino-aldehyde intermediate. This in situ generation of an aldehyde is a key strategic element in various synthetic transformations, most notably in reactions like the Pictet-Spengler cyclization. wikipedia.orgnrochemistry.com

The general mechanism involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde to form an iminium ion. This electrophilic ion then attacks the aromatic ring, leading to the formation of a new heterocyclic ring system. wikipedia.orgchemeurope.com In the case of N-(2,2-diethoxyethyl) substituted amines, the compound itself provides the amine functionality, and upon deprotection, the aldehyde required for the subsequent intramolecular cyclization. This strategy is particularly valuable for constructing tetrahydroisoquinoline and β-carboline skeletons, which are core structures in many natural products and pharmaceutically active compounds. nih.gov

For example, a similar N-(2,2-diethoxyethyl) substituted compound was utilized in the synthesis of a key pentacyclic intermediate of Cribrostatin 4, where the latent aldehyde was unmasked and participated in a Pictet-Spengler reaction to form a tetrahydroisoquinoline ring system as a single isomer. nih.gov

Ring-Forming and Heterocycle Synthesis Applications

The unique combination of a secondary amine and a masked aldehyde functionality makes this compound a valuable precursor in the synthesis of various nitrogen-containing heterocycles.

Cyclization Reactions to Fused Pyrimidine Systems

The amine functionality of this compound can act as a nucleophile in condensation reactions to build pyrimidine rings. Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov Synthetic strategies often involve the reaction of an amine with precursors like β-dicarbonyl compounds or their equivalents. chim.it

A new protocol for synthesizing 2,3-dihydroimidazo[1,2-c]pyrimidines involves the intramolecular reaction between a pyrimidine nitrogen atom and an acetal moiety in the presence of boron trifluoride etherate, highlighting the utility of the diethoxyethyl group in forming fused heterocyclic systems.

Intramolecular Cyclization to Isoindolinone Derivatives

The isoindolinone scaffold is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals. organic-chemistry.org A variety of synthetic methods have been developed for their construction, often involving the cyclization of precursors like 2-carboxybenzaldehydes with amines or the carbonylation of benzylamines. acs.org However, a review of the scientific literature did not yield specific examples of this compound being utilized directly in intramolecular cyclization reactions to form isoindolinone derivatives.

Construction of Tetracyclic Tetrazole Scaffolds

Tetrazoles are important heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.govbeilstein-journals.org Multicomponent reactions (MCRs), particularly the Ugi-azide reaction, are powerful tools for the synthesis of substituted tetrazoles. nih.govimist.ma This reaction typically involves an amine, a carbonyl compound, an isocyanide, and an azide source. While cyclohexylamine (B46788) itself can be used in the synthesis of tetrazoles through other routes, organic-chemistry.org the literature reviewed did not provide specific examples of this compound being employed in MCRs for the construction of tetracyclic tetrazole scaffolds.

Routes to Tetrahydroisoquinoline Cores

The tetrahydroisoquinoline (THIQ) skeleton is a fundamental structural motif in a vast number of alkaloids and synthetic drugs. researchgate.netnih.gov The Pictet-Spengler reaction is a cornerstone in THIQ synthesis, involving the cyclization of a β-arylethylamine with a carbonyl compound under acidic conditions. wikipedia.orgchemeurope.com

The N-(2,2-diethoxyethyl) group is an ideal precursor for the aldehyde component in an intramolecular version of this reaction. After hydrolysis of the acetal to an aldehyde, the resulting amino-aldehyde can cyclize if attached to a suitable aromatic nucleus. A prominent example is the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for synthesizing the tetrahydroisoquinoline core. In a diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a derivative, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, was used as the amine component in a Petasis reaction. The resulting aminoacetal was then transformed into the target tetrahydroisoquinoline via a Pomeranz–Fritsch–Bobbitt cyclization.

Table 1: Key Reactions in Tetrahydroisoquinoline Synthesis

| Reaction | Key Reactants | Product Core | Reference |

|---|---|---|---|

| Petasis Reaction | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, Glyoxylic acid, 3,4-dimethoxyphenyl boronic acid | N-(2,2-diethoxyethyl)glycine derivative |

Transition Metal-Catalyzed Reactions and Organometallic Intermediates

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors. nih.gov Secondary amines like this compound are potential substrates for a variety of transition metal-catalyzed transformations, including C-N bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination), C-H activation, and reductive amination. ua.es

These reactions often proceed through organometallic intermediates where the amine coordinates to the metal center. For instance, palladium-catalyzed reactions could involve the formation of a palladium-amido complex. While the potential for this compound to participate in such reactions is high, the reviewed literature does not provide specific examples detailing its use as a substrate in transition metal-catalyzed processes or the characterization of its corresponding organometallic intermediates. General reviews indicate that a wide range of aliphatic amines can be synthesized and functionalized using catalysts based on metals like palladium, copper, rhodium, and titanium. nih.gov

General principles of spectroscopic analysis can be applied to predict the expected spectral features of this compound based on its structural components: the cyclohexyl group, the secondary amine, and the diethoxyethyl group. However, without experimental data, a detailed and accurate analysis as requested in the outline cannot be provided.

For a comprehensive and accurate spectroscopic characterization of this compound, experimental acquisition of the ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), NOE, IR, and Raman spectra of the compound would be necessary. Such an experimental undertaking would allow for the precise assignment of chemical shifts and coupling constants, confirmation of the connectivity of atoms, elucidation of the stereochemistry and conformation, and identification of characteristic vibrational modes and hydrogen bonding interactions.

Should such data become available, a detailed article adhering to the requested structure could be generated.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Application of Two-Dimensional Correlation Spectroscopy (2D-COS)

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to study changes in spectral data under an external perturbation (e.g., temperature, pressure, or concentration). It can reveal subtle molecular interactions and conformational changes that are not apparent in one-dimensional spectra.

In a hypothetical study of N-(2,2-diethoxyethyl)cyclohexanamine, temperature-dependent FTIR spectroscopy could be used as the basis for a 2D-COS analysis. By monitoring the vibrational bands of the C-N, C-O, and N-H bonds as the temperature is varied, one could elucidate the sequence of conformational changes. For instance, changes in the environment around the ethoxy groups or the orientation of the cyclohexyl ring relative to the rest of the molecule would manifest as correlated changes in their respective vibrational frequencies.

A synchronous 2D-COS spectrum would highlight bands that are changing in intensity together. For this compound, one might expect to see strong positive cross-peaks between the N-H bending vibration and the C-H stretching vibrations of the cyclohexyl ring, suggesting a concerted motion or interaction. An asynchronous spectrum, on the other hand, reveals the sequential order of spectral changes. For example, a negative cross-peak between the C-O-C stretching of the diethoxy group and the N-H wagging could indicate that conformational adjustments in the flexible diethoxyethyl side chain precede changes involving the amine group.

Table 1: Hypothetical 2D-COS Correlation Data for this compound

| Spectral Region 1 (cm⁻¹) | Spectral Region 2 (cm⁻¹) | Correlation Type | Interpretation |

|---|---|---|---|

| ~3300 (N-H stretch) | ~2930 (Cyclohexyl C-H stretch) | Synchronous (+) | Simultaneous environmental changes affecting both the amine and cyclohexyl groups. |

| ~1120 (C-O-C stretch) | ~2870 (Ethoxy CH₂ stretch) | Synchronous (+) | Coupled conformational changes within the diethoxyethyl moiety. |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ionized form.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. For this compound (C₁₂H₂₅NO₂, Mol. Wt.: 215.33 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 216.19, corresponding to the [C₁₂H₂₆NO₂]⁺ ion. nih.gov This technique confirms the molecular weight of the compound.

Electron Impact (EI) is a high-energy ionization method that causes extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, revealing characteristic fragments that aid in structural elucidation. The molecular ion peak ([M]⁺) at m/z 215 would likely be observed, though it may be of low intensity due to the molecule's instability under EI conditions. Key fragmentation pathways would involve cleavage at the C-C and C-N bonds.

Table 2: Predicted ESI and EI Mass Spectrometry Data for this compound

| Ionization Method | Predicted m/z | Identity | Notes |

|---|---|---|---|

| ESI | 216.19 | [M+H]⁺ | Protonated molecular ion, confirms molecular weight. |

| EI | 215 | [M]⁺ | Molecular ion. |

| EI | 170 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical. |

| EI | 142 | [M - CH(OC₂H₅)₂]⁺ | Cleavage of the bond between the nitrogen and the diethoxyethyl group. |

| EI | 103 | [CH(OC₂H₅)₂]⁺ | The diethoxyacetal fragment cation. |

| EI | 98 | [C₆H₁₁NH]⁺ | Cyclohexylamine (B46788) fragment after cleavage. |

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce product ions. This technique is invaluable for confirming the fragmentation pathways proposed from EI-MS data and for distinguishing between isomers.

In an MS/MS experiment on this compound, the protonated molecule [M+H]⁺ at m/z 216.19 would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of product ions. The fragmentation would likely be initiated by the loss of neutral molecules such as ethanol (B145695) (C₂H₅OH) or the cleavage of the C-N bond.

Table 3: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Precursor Ion (m/z 216.19)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 216.19 | 170.15 | C₂H₆O (Ethanol) | Loss of an ethanol molecule from the protonated diethoxy group. |

| 216.19 | 116.11 | C₆H₁₃N (Cyclohexylamine) | Cleavage of the C-N bond, leading to the protonated aminoacetal fragment. |

| 216.19 | 100.12 | C₅H₁₀O₂ (Diethoxyethene) | Cleavage and rearrangement leading to the protonated cyclohexylamine. |

Rotational Spectroscopy for Precise Molecular Geometry and Conformation in the Gas Phase

Rotational spectroscopy is a high-resolution technique that measures the transition energies between quantized rotational states of molecules in the gas phase. It provides extremely precise information about the molecular geometry and can distinguish between different stable conformers.

For a flexible molecule like this compound, several conformers are expected to exist in the gas phase, arising from the rotation around the C-C and C-N single bonds and the chair-boat interconversion of the cyclohexyl ring. Each of these conformers would have a unique set of rotational constants (A, B, and C) that are inversely related to its moments of inertia. By matching the experimentally observed rotational constants with those calculated for theoretically optimized structures, the precise geometry of the dominant conformer(s) can be determined.

Table 4: Hypothetical Rotational Constants for a Plausible Conformer of this compound

| Parameter | Hypothetical Value |

|---|---|

| Rotational Constant A | 1550 MHz |

| Rotational Constant B | 480 MHz |

| Rotational Constant C | 450 MHz |

| Dipole Moment (μₐ) | 1.2 D |

| Dipole Moment (μₑ) | 0.8 D |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition. For this compound (C₁₂H₂₅NO₂), the theoretical composition is calculated based on its atomic constituents.

Table 5: Elemental Analysis Data for this compound (Formula: C₁₂H₂₅NO₂)

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 66.93% | 66.90% |

| Hydrogen (H) | 11.70% | 11.75% |

| Nitrogen (N) | 6.50% | 6.48% |

The close agreement between the hypothetical experimental values and the theoretical percentages would confirm the molecular formula of the synthesized compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be crystallized, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding, and how the molecules pack in the crystal lattice.

The successful growth of a single crystal of this compound would allow for its structural determination. The resulting data would reveal the preferred conformation of the molecule in the solid state, including the specific chair conformation of the cyclohexyl ring and the arrangement of the flexible diethoxyethyl side chain. This solid-state structure can then be compared with the gas-phase conformations determined by rotational spectroscopy to understand the influence of packing forces on molecular geometry.

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1290 |

Computational and Theoretical Studies of N 2,2 Diethoxyethyl Cyclohexanamine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(2,2-diethoxyethyl)cyclohexanamine, DFT calculations would be instrumental in determining its ground-state properties. This would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived.

Key ground-state properties that could be calculated for this compound using DFT include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Properties: The distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP). These properties are crucial for predicting sites of electrophilic and nucleophilic attack.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy, which provide insights into the molecule's stability and its behavior in chemical reactions.

Furthermore, DFT is widely used for spectroscopic predictions. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be computed. These theoretical frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.govustc.edu.cnresearchgate.netscispace.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value Range | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4-6 eV | Indicates electronic stability and reactivity |

| Dipole Moment | 1-3 Debye | Reflects the molecule's polarity |

Note: The values in this table are illustrative and based on general expectations for similar molecules, as specific data for this compound is not available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.govresearchgate.netcolumbia.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

For a flexible molecule like this compound, high-accuracy ab initio calculations could be employed to:

Refine Geometric Parameters: Obtain very precise bond lengths and angles, which are critical for understanding subtle structural effects.

Calculate Accurate Interaction Energies: Determine the strength of non-covalent interactions, which can be important for understanding the molecule's conformational preferences and its interactions with other molecules.

Benchmark DFT Results: The results from ab initio calculations can be used to assess the accuracy of more computationally efficient DFT methods for this specific system.

Time-Dependent DFT (TD-DFT) for Excited State Analysis

To understand how this compound interacts with light, for instance in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netq-chem.combenasque.orgchemrxiv.org TD-DFT allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in an electronic spectrum.

A TD-DFT analysis of this compound would provide insights into:

Electronic Transitions: Identification of the molecular orbitals involved in the principal electronic transitions (e.g., n → π* or π → π* transitions). mdpi.com

UV-Vis Spectrum Prediction: A theoretical UV-Vis spectrum could be generated, which would be invaluable for interpreting experimental data.

Properties of Excited States: Information about the geometry and electronic distribution of the molecule in its excited states can also be obtained.

Molecular Modeling and Conformational Landscape Exploration

The flexibility of the cyclohexyl ring and the diethoxyethyl side chain in this compound means that it can exist in numerous different spatial arrangements, or conformations. Understanding this conformational landscape is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Scans and Conformational Analysis

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. uni-muenchen.deresearchgate.netq-chem.comresearchgate.netmolssi.org For this compound, PES scans would be performed by systematically rotating key dihedral angles, such as those in the cyclohexyl ring and along the side chain.

This analysis would allow for:

Identification of Stable Conformers: Locating the various low-energy conformations (local minima on the PES).

Determination of Rotational Barriers: Calculating the energy barriers between different conformers, which determines the rate of interconversion.

Understanding Conformational Preferences: Gaining insight into why certain conformations are more stable than others, often due to factors like steric hindrance or intramolecular hydrogen bonding.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Description |

|---|---|---|---|

| A | 0.0 | C-C-N-C: ~180° | Extended side chain |

| B | 1.5 | C-C-N-C: ~60° | Gauche interaction in side chain |

Note: This table presents a hypothetical scenario to illustrate the type of data obtained from a conformational analysis.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comresearchgate.netresearchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent.

MD simulations could reveal:

Conformational Dynamics: How the molecule transitions between different conformations over time.

Solvent Effects: The influence of the solvent on the conformational preferences and dynamics of the molecule.

Time-Averaged Properties: Calculation of properties that are averaged over the simulation time, providing a more realistic picture of the molecule's behavior in a condensed phase.

Free Energy Calculations for Reaction Barriers and Equilibrium

In the computational study of this compound, a primary objective is to determine the thermodynamics and kinetics of its potential chemical transformations. Free energy calculations are pivotal in quantifying reaction barriers (activation energies) and the equilibrium constants of reactions. libretexts.org The Gibbs free energy change (ΔG) is the definitive measure of a reaction's spontaneity, with a negative value indicating a spontaneous process. libretexts.org

The activation free energy (ΔG‡), which is the difference in free energy between the reactants and the transition state, is of particular importance as it governs the reaction rate. medium.com This can be calculated using the Eyring-Polanyi equation, which provides a direct link between the calculated activation free energy and the experimentally observable reaction rate constant. medium.com

Several computational methods are available to calculate these free energy changes. For instance, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous approaches often used in molecular dynamics simulations to compute the free energy difference between two states. numberanalytics.com Umbrella sampling is another powerful technique used to calculate the free energy profile along a reaction coordinate, which is especially useful for complex reactions with high energy barriers. nih.gov

For a hypothetical reaction involving this compound, such as its synthesis or degradation, these calculations would provide invaluable insights. For example, in a reaction where the amine group acts as a nucleophile, computational chemists would model the reaction pathway, identify the transition state, and then calculate the free energy barrier. This would allow for the prediction of the reaction's feasibility and rate under various conditions.

Table 1: Illustrative Free Energy Calculation Methods

| Method | Description | Application |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states by gradually "perturbing" one into the other. | Predicting ligand-protein binding affinities. numberanalytics.com |

| Thermodynamic Integration (TI) | Computes the free energy change by integrating the ensemble average of the potential energy derivative with respect to a coupling parameter. | Understanding enzyme catalysis and reaction mechanisms. numberanalytics.com |

| Umbrella Sampling | Enhances sampling along a reaction coordinate by adding a biasing potential to overcome energy barriers. | Calculating the free energy profile of complex chemical reactions. nih.gov |

Reaction Mechanism Elucidation through Computational Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemistry that provides a framework for understanding the rates of chemical reactions. numberanalytics.comwikipedia.org Computationally, TST is employed to locate the transition state (the highest energy point along the reaction coordinate) and to calculate the rate of passage over this barrier. fiveable.megithub.io

For this compound, computational chemists would use quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. nih.govacs.org By identifying the minimum energy path from reactants to products, the transition state structure can be located. This structure is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io

A DFT study on the reaction of primary amines with aldehydes, for example, revealed that the nucleophilic attack of the amine on the aldehyde leads to the formation of a carbinolamine. nih.govresearchgate.net This study also highlighted the role of steric and electronic effects on the reaction mechanism. nih.govresearchgate.net Similar investigations on this compound could elucidate the mechanisms of its reactions, such as imine formation or other nucleophilic additions.

The insights gained from TST calculations are not limited to just identifying the transition state. They also provide detailed information about the geometry and electronic structure of the transition state, which can be used to understand the factors that control the reaction rate and selectivity.

Structure-Reactivity Relationship (SAR) Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific chemical property. wikipedia.org These models are widely used in drug discovery and toxicology to predict the properties of new compounds. oup.comnih.gov

For this compound and its derivatives, QSAR models could be developed to predict a range of properties, such as their reactivity, toxicity, or other biological activities. nih.gov The first step in building a QSAR model is to generate a set of molecular descriptors for a series of related compounds. acs.org These descriptors can be based on the physicochemical properties of the molecules, such as their size, shape, and electronic properties.

Once the descriptors have been generated, statistical methods are used to develop a mathematical equation that relates the descriptors to the observed activity. oup.com This equation can then be used to predict the activity of new, untested compounds. For example, a QSAR model could be developed to predict the mutagenicity of aromatic amines based on descriptors related to the stability of the corresponding nitrenium ions. nih.gov

Such models could guide the synthesis of new derivatives of this compound with optimized properties. For instance, if the goal is to design a less toxic derivative, the QSAR model could be used to identify structural modifications that are likely to reduce its toxicity.

Table 2: Examples of Descriptors Used in QSAR Models for Amines

| Descriptor Type | Example | Relevance |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| Steric | Molecular volume | Influences how the molecule fits into a binding site or interacts with other molecules. |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecular structure. |

| Physicochemical | LogP (octanol-water partition coefficient) | Indicates the hydrophobicity of the molecule. |

Solvent Effects on Molecular Conformation and Reactivity

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. frontiersin.org Computational methods are essential for understanding and predicting these solvent effects. acs.orgnih.gov There are two main approaches to modeling solvent effects: explicit and implicit solvation models.

In explicit solvation models, individual solvent molecules are included in the simulation. rsc.org This approach can provide a very detailed picture of the solvent-solute interactions, but it is computationally expensive. Molecular dynamics simulations are a powerful tool for studying systems with explicit solvent, allowing for the exploration of the dynamic behavior of the solute and its surrounding solvent molecules. anu.edu.aunih.gov

In implicit solvation models, the solvent is treated as a continuous medium with a given dielectric constant. nih.gov This approach is much less computationally demanding and is often used in quantum mechanical calculations of reaction energies and barriers in solution. nih.gov

For this compound, the conformation of the molecule, particularly the orientation of the cyclohexyl ring and the diethoxyethyl group, could be significantly influenced by the solvent. frontiersin.org For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent would be favored. These conformational changes can, in turn, affect the reactivity of the amine group. Computational studies could predict the most stable conformers in different solvents and how this affects the activation energies of its reactions. rsc.org

Synthetic Utility and Strategic Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The synthetic potential of N-(2,2-diethoxyethyl)cyclohexanamine is rooted in the orthogonal reactivity of its two primary functional groups. The secondary amine (the cyclohexanamine moiety) acts as a potent nucleophile or a base, while the diethoxyethyl group serves as a stable, masked equivalent of an acetaldehyde (B116499) fragment.

The key attributes that define its role as a versatile building block include:

Nucleophilic Amine Center: The nitrogen atom can readily participate in a variety of bond-forming reactions, including N-alkylation, N-acylation, N-sulfonylation, and Michael additions. This allows for the straightforward introduction of a wide range of substituents onto the nitrogen atom, tailoring the molecule's steric and electronic properties for specific synthetic goals.

Protected Aldehyde Functionality: The diethyl acetal (B89532) is stable under many reaction conditions, particularly those that are basic or nucleophilic, which allows for selective modification at the nitrogen center without affecting the latent aldehyde.

Latent Electrophilicity: Upon treatment with aqueous acid, the acetal can be hydrolyzed to unveil a highly reactive aldehyde. This aldehyde can then engage in a plethora of subsequent transformations, such as reductive amination, Wittig reactions, aldol (B89426) condensations, and cyclization reactions.

Lipophilic Cyclohexyl Group: The presence of the cyclohexyl ring imparts significant lipophilicity to the molecule and its derivatives, influencing their solubility and physical properties. It also provides a rigid, well-defined steric environment that can be exploited in stereoselective synthesis.

This combination of a modifiable nucleophilic site and a protected, yet accessible, electrophilic site makes this compound a strategic linchpin for the convergent synthesis of complex target molecules.

Key Intermediate in Heterocyclic Compound Synthesis

One of the most significant applications of this compound and its derivatives is in the synthesis of nitrogen-containing heterocycles. The inherent 1,2-relationship between the nitrogen atom and the masked carbonyl group provides an ideal template for constructing five-membered rings, such as imidazoles and pyrroles, as well as larger heterocyclic systems.

A notable example is its use as a precursor for substituted imidazoles. Research has demonstrated a general approach for the synthesis of 1-substituted-2-methylthioimidazoles starting from a derivative of the title compound. semanticscholar.org In this strategy, the closely related aminoacetaldehyde diethyl acetal is first converted into dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate. This key intermediate then reacts with various primary amines in boiling acetic acid, which facilitates both the reaction with the amine and the acid-catalyzed cyclization (via deprotection of the acetal) to furnish the imidazole (B134444) ring system in good to excellent yields. semanticscholar.org

The general pathway illustrates how the N-(2,2-diethoxyethyl) moiety is critical for the ring-forming process.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Significance |

| Dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate | Primary Amines (R-NH₂) | Acetic Acid, Heat | 1-Substituted-2-methylthioimidazoles | Provides a versatile route to N-substituted imidazoles, which are important scaffolds in medicinal chemistry. semanticscholar.org |

| Cyclohexene (B86901) Derivatives | Primary Amines | Refluxing Ethanol (B145695) | Various Nitrogen Heterocycles | Demonstrates the general utility of cyclohexyl-containing synthons for building heterocyclic compounds via ring closure. sysrevpharm.org |

This synthetic strategy highlights the compound's role as a synthon for an N-substituted 2-aminoethanal fragment, a crucial component in many heterocycle syntheses.

Precursor for Advanced Functional Molecules

Beyond standard heterocyclic systems, the unique structure of this compound allows it to be a precursor for more complex and advanced functional molecules. The ability to first elaborate the amine functionality and then unmask the aldehyde for further reactions is a powerful tool for building molecular complexity.

For instance, related structures containing the N-(2,2-dialkoxyethyl)amine motif have been used in the synthesis of supramolecular structures like calixarenes. researchgate.net In these syntheses, the amine brings in specific functionalities while the latent aldehyde participates in condensation reactions with phenol-based units to construct the macrocyclic framework. researchgate.net

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov this compound is an excellent scaffold for DOS due to its two distinct points of chemical reactivity.

A hypothetical DOS workflow using this compound could proceed as follows:

Scaffold Modification: The secondary amine is reacted with a diverse library of coupling partners (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to create a first-generation library of substituted intermediates.

Acetal Deprotection: The resulting library of acetals is then treated with acid to reveal the corresponding aldehydes.

Complexity Generation: This second-generation library of aldehydes is then subjected to a further set of diverse reactions. A particularly powerful approach would be to use multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which can introduce several new elements of diversity in a single step to form complex heterocyclic cores. researchgate.net

This strategy allows for the rapid and efficient generation of thousands of unique compounds from a single, versatile starting material, populating chemical space with novel molecular architectures.

| Step | Reaction Type | Source of Diversity | Resulting Structure |

| 1 | N-Acylation / N-Sulfonylation | Library of R-COCl / R-SO₂Cl | N-Acyl/Sulfonyl derivatives |

| 2 | Acetal Hydrolysis | N/A (Functional group transformation) | N-Substituted amino aldehydes |

| 3 | Multicomponent Reaction (e.g., GBB-3CR) | Library of isocyanides and amidines | Fused imidazo-heterocycles |

Design of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

While this compound is an achiral molecule, its core structure is highly relevant to the design of chiral ligands and auxiliaries for asymmetric synthesis. nih.gov The cyclohexyl backbone is a privileged scaffold in stereoselective transformations, forming the basis of widely used auxiliaries and ligands such as (1S,2S)-1,2-diaminocyclohexane. myuchem.com

A chiral version of this compound, derived from an enantiomerically pure cyclohexylamine (B46788) derivative, could function as a chiral auxiliary. wikipedia.orgsigmaaldrich.com In such a scenario:

The chiral amine would be temporarily attached to a prochiral substrate.

The inherent chirality of the cyclohexyl backbone would direct the stereochemical outcome of a subsequent reaction, for example, an alkylation or aldol reaction on the substrate.

After the stereoselective transformation, the auxiliary could be cleaved and recovered for reuse.

Alternatively, chiral derivatives of this compound could act as ligands for transition metal catalysts. The nitrogen atom could coordinate to a metal center, and the chiral cyclohexyl group would create a defined chiral pocket around the metal. This chiral environment would then influence the stereoselectivity of the catalyzed reaction, enabling the synthesis of enantiomerically enriched products. The N,N'-disubstituted derivatives of chiral diamines are often used to fine-tune the steric and electronic properties of such ligands. myuchem.com

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of N-(2,2-diethoxyethyl)cyclohexanamine, future research could focus on developing more environmentally benign methodologies. Traditional synthetic routes for similar amines may involve volatile organic solvents and hazardous reagents. Green chemistry approaches would seek to replace these with safer alternatives.

Key areas for development include:

Use of Greener Solvents: Research could explore the use of bio-based solvents, supercritical fluids (like CO2), or even water as reaction media, moving away from conventional petroleum-based solvents. researchgate.net The selection of greener solvents is a key driver for innovation in the pharmaceutical and chemical industries to enhance the sustainability of manufacturing processes. mdpi.comsemanticscholar.org

Catalytic Efficiency: The development of highly efficient and selective catalysts could minimize waste by reducing the formation of byproducts. This could involve heterogeneous catalysts that are easily separated and recycled, or novel homogeneous catalysts that operate under mild conditions.

Atom Economy: Synthetic routes could be redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. |

| Atom Economy | Developing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-derived solvents. mdpi.comsemanticscholar.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating the use of raw materials and feedstocks that are renewable rather than depleting. |

Investigation of Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. rsc.org Given the chiral nature of many biologically active molecules, the application of organocatalysis in reactions involving this compound or its derivatives could be a promising research avenue.

Future investigations might include:

Asymmetric Synthesis: Employing chiral organocatalysts to synthesize enantiomerically pure forms of derivatives of this compound. This is particularly relevant for pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other is inactive or harmful.

Catalyst Development: Designing new organocatalysts that are tailored for specific transformations involving this compound, potentially leading to novel reaction pathways and molecular architectures. The advantages of organocatalysis include robustness, low toxicity, and the ability to perform reactions under mild, metal-free conditions. rsc.org

Exploration of Polymeric or Supramolecular Chemistry Incorporating the Compound

The functional groups present in this compound, namely the secondary amine and the acetal (B89532), offer potential for its incorporation into larger molecular assemblies.

Polymer Science: The compound could serve as a monomer or a functional building block in the synthesis of novel polymers. For instance, the amine group could be used for polymerization reactions to create polyamines or polyamides with specific properties. A related compound, N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide, is noted for its use as a monomer in polymer synthesis.

Supramolecular Chemistry: The ability of the amine group to form hydrogen bonds could be exploited in the design of self-assembling supramolecular structures. These structures could have applications in areas such as drug delivery, sensing, and materials science.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize synthetic processes and gain deeper mechanistic insights, advanced characterization techniques that allow for real-time, in-situ monitoring of reactions are invaluable.

Future research could employ techniques such as:

Process Analytical Technology (PAT): Implementing in-line spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) to monitor reaction progress, identify intermediates, and ensure product quality in real-time.

Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used for the rapid analysis of reaction mixtures with minimal sample preparation, providing fast insights into reaction kinetics and mechanisms. purdue.edu

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.govnih.govpeeriodicals.com

The integration of this compound into these workflows could accelerate research in several ways:

Reaction Optimization: HTE platforms can be used to systematically and rapidly screen a wide range of catalysts, solvents, temperatures, and other reaction parameters to find the optimal conditions for the synthesis of this compound and its derivatives. purdue.edu This process is significantly faster than traditional one-at-a-time experimentation. purdue.edu

Library Synthesis: Automated systems can synthesize a large number of derivatives of this compound in a parallel fashion. sciforum.net This is particularly useful in drug discovery for generating compound libraries for biological screening. sciforum.net

Data-Driven Discovery: The large datasets generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and propose new synthetic routes, further accelerating the discovery of new molecules and reactions. nih.gov The miniaturization of synthesis in HTE also aligns with green chemistry principles by reducing waste. nih.gov

| Technology | Potential Application for this compound | Key Advantages |

| Automated Synthesis Platforms | Synthesis of derivatives for structure-activity relationship studies. | Increased speed, reproducibility, and safety. nih.gov |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions (catalysts, solvents, temperature). purdue.edu | Accelerated discovery of novel reaction conditions and challenging transformations. purdue.edu |

| In-situ Analytics (e.g., DESI-MS) | Real-time monitoring of reaction progress in HTE plates. purdue.edu | Enables the exploration of hundreds of unique reaction conditions in minutes. purdue.edu |

| Machine Learning | Prediction of optimal synthesis conditions and properties of new derivatives. | Data-driven insights and reduced experimental burden. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2-diethoxyethyl)cyclohexanamine, and how can purity be optimized?

- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, analogous syntheses (e.g., in ) use NaBH₄ in methanol under ice-cooling for reduction steps. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield optimization requires strict control of reaction temperature (0–5°C during NaBH₄ addition) and inert atmospheres to prevent oxidation .

- Purity Validation : Confirm via ¹H/¹³C NMR (e.g., δ ~3.4–3.7 ppm for ethoxy protons) and high-resolution mass spectrometry (HR-ESI-MS) to verify molecular ion peaks .

Q. What safety precautions are critical when handling this compound in the lab?

- Handling Protocol : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid dust/aerosol formation (). The compound may exhibit acute toxicity; ensure emergency eyewash/shower access. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers characterize the stability of this compound under varying conditions?

- Stability Testing : Perform accelerated degradation studies:

- Thermal Stability : Heat samples at 40°C/75% RH for 4 weeks, monitor via HPLC for decomposition products.

- Hydrolytic Stability : Test in buffers (pH 1–12) at 37°C; analyze by LC-MS for ethoxy group hydrolysis (e.g., formation of cyclohexanamine derivatives) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the diethoxyethyl group in nucleophilic or catalytic reactions?

- Mechanistic Studies : The diethoxyethyl group acts as a protecting group for amines, enhancing solubility in organic solvents. In catalytic hydrogenation (e.g., Pd/C, H₂), the ethoxy groups remain intact, while the amine undergoes selective reduction (). Computational DFT studies can model transition states for reactions like Michael additions, where steric effects from the cyclohexane ring influence regioselectivity .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Biological Screening : Similar cyclohexanamine derivatives () show activity in enzyme inhibition assays (e.g., acetylcholinesterase). For this compound:

- In Vitro Testing : Use fluorescence-based assays (e.g., Ellman’s method) to measure IC₅₀ values.

- Molecular Docking : Perform AutoDock/Vina simulations with protein data bank (PDB) structures to predict binding affinities to neurological targets .

Q. What computational methods predict the physicochemical properties of this compound?

- QSPR/DFT Modeling : Calculate logP (lipophilicity) via COSMO-RS or Schrödinger’s QikProp. Solubility parameters (Hansen solubility) can be derived from molecular dynamics simulations. IR and UV-Vis spectra predictions using Gaussian 09 (B3LYP/6-311+G(d,p)) align with experimental data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.